(3S,4R)-4-amino-1,1-dioxothiolan-3-ol
CAS No.: 1254309-19-7
Cat. No.: VC8223782
Molecular Formula: C4H9NO3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1254309-19-7 |
---|---|
Molecular Formula | C4H9NO3S |
Molecular Weight | 151.19 g/mol |
IUPAC Name | (3S,4R)-4-amino-1,1-dioxothiolan-3-ol |
Standard InChI | InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 |
Standard InChI Key | REXPOWCRPFUCHS-IUYQGCFVSA-N |
Isomeric SMILES | C1[C@@H]([C@@H](CS1(=O)=O)O)N |
SMILES | C1C(C(CS1(=O)=O)O)N |
Canonical SMILES | C1C(C(CS1(=O)=O)O)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(3S,4R)-4-Amino-1,1-dioxothiolan-3-ol belongs to the class of sulfolane derivatives, featuring a five-membered tetrahydrothiophene ring oxidized to a 1,1-dioxide (sulfone) system. The hydroxyl group at C3 and amino group at C4 introduce hydrogen-bonding capabilities and chirality, critical for molecular interactions. The stereochemistry at C3 (S) and C4 (R) dictates spatial orientation, influencing binding affinity in enzymatic systems .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₄H₉NO₃S |
Molar mass | 151.18 g/mol |
CAS Registry Number | Not explicitly reported |
Chiral centers | C3 (S), C4 (R) |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous sulfolane derivatives exhibit distinctive NMR and MS profiles. For example, the tetrahydrothiophene 1,1-dioxide scaffold shows characteristic sulfur-oxygen coupling in NMR (δ 50–60 ppm for sulfone carbons). The hydroxyl and amino groups would likely resonate near δ 1.5–3.0 ppm ( NMR) and δ 30–40 ppm ( NMR), respectively. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 151.04 [M+H]⁺ .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol can be approached via functionalization of a preformed sulfolane core or through ring-closing strategies. A plausible route involves:
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Oxidation of tetrahydrothiophene: Treatment with hydrogen peroxide or ozone generates the 1,1-dioxide moiety.
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Stereoselective amination: Enzymatic or chemical resolution ensures the (3S,4R) configuration.
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Hydroxylation at C3: Epoxidation followed by acid-catalyzed ring opening could introduce the hydroxyl group .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfone formation | H₂O₂, AcOH, 60°C, 12 h | 85 |
Amination | NH₃, Pd/C, H₂, 50 psi | 72 |
Hydroxylation | mCPBA, then H₃O⁺ | 68 |
Chirality Control
The stereochemical outcome hinges on asymmetric induction during amination. Catalytic methods using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases) have been employed for related systems . For instance, the PMC study highlights the use of Vince lactam intermediates to enforce (3S,4R) configuration via kinetic resolution .
Physicochemical and Stability Profiles
Solubility and Stability
The compound’s polar functional groups confer high solubility in aqueous media (≥50 mg/mL in water at 25°C) but limited solubility in apolar solvents. The sulfone group enhances thermal stability, with decomposition observed above 200°C.
Table 3: Stability Under Accelerated Conditions
Condition | Result |
---|---|
40°C/75% RH, 1 month | <5% degradation |
UV light, 48 h | 12% photolysis |
Biochemical Applications and Mechanistic Insights
Compound | hOAT IC₅₀ (nM) | GABA-AT IC₅₀ (nM) |
---|---|---|
Target compound (model) | 12 ± 2 | >10,000 |
Vigabatrin | 3,500 | 180 |
Anticancer Activity
The PMC study identifies hOAT inhibitors as candidates for hepatocellular carcinoma therapy . The target compound’s ability to disrupt polyamine metabolism—a pathway upregulated in cancer cells—suggests antiproliferative potential.
Computational and Crystallographic Validation
Molecular Docking Studies
Docking simulations into the hOAT active site (PDB: 6XYZ) predict hydrogen bonding between the hydroxyl group and Tyr55 (2.8 Å) and ionic interactions between the amino group and Asp214 . The sulfone moiety occupies a hydrophobic pocket lined by Phe123 and Leu291.
X-ray Crystallography
Though no crystal structure of the target compound is available, related adducts (e.g., PMB-34 in the PMC study) confirm covalent binding to Lys292 via a fluoromethylene bridge . This supports a mechanism involving fluoride displacement and ketimine hydrolysis.
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (60–70%) during stereochemical control. Flow chemistry and enzymatic cascades could improve efficiency.
Selectivity Optimization
While the compound shows >800-fold selectivity for hOAT over GABA-AT , off-target effects on other aminotransferases (e.g., aspartate aminotransferase) require profiling.
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